Fmoc-D-Phe(4-CN)-OH

Catalog No.
S1768656
CAS No.
205526-34-7
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Phe(4-CN)-OH

CAS Number

205526-34-7

Product Name

Fmoc-D-Phe(4-CN)-OH

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

JOPKKUTWCGYCDA-HSZRJFAPSA-N

SMILES

Array

Synonyms

205526-34-7;Fmoc-4-cyano-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoicacid;ST50826341;Fmoc-D-4-Cyanophenylalanine;N-Fmoc-D-4-Cyanophenylalanine;Fmoc-D-4-Cyanophe;(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;PubChem20601;AC1MC17C;Fmoc-D-Phe(4-CN)-OH;SCHEMBL3732405;CTK8E5925;MolPort-002-344-042;ZINC622065;CF-364;AKOS015837362;AM82779;AN-8487;RTR-009601;AK163608;KB-52004;TL8006274;TR-009601;FT-0643916

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O

Fmoc-D-Phe(4-CN)-OH (CAS 205526-34-7) is an orthogonally protected, non-natural D-amino acid building block utilized in solid-phase peptide synthesis (SPPS). It features a para-cyano substituted aromatic ring and D-stereochemistry, making it a critical precursor for generating proteolytically stable peptidomimetics[1]. The Fmoc group ensures compatibility with standard base-labile deprotection cycles, while the cyano moiety serves a dual purpose: acting as a highly specific bioorthogonal spectroscopic probe in the infrared and Raman transparent window, and providing a versatile chemical handle for late-stage functionalization into amidines or tetrazoles [2].

Substituting Fmoc-D-Phe(4-CN)-OH with its L-enantiomer (Fmoc-L-Phe(4-CN)-OH) or unsubstituted D-phenylalanine (Fmoc-D-Phe-OH) fundamentally alters the end-product's utility in both procurement and application. Reverting to the L-isomer restores susceptibility to endogenous proteases, reducing the in vivo half-life of therapeutic peptides from hours to mere minutes due to active site recognition[1]. Conversely, using unsubstituted Fmoc-D-Phe-OH eliminates the bioorthogonal nitrile stretching frequency (~2220 cm⁻¹), destroying the peptide's utility in background-free IR/SERS tracking[2]. Furthermore, lacking the electrophilic cyano group prevents downstream conversion into critical pharmacophores like amidines, meaning buyers cannot use standard analogs if late-stage cationic diversification is required.

Proteolytic Stability and In Vivo Survivability

The incorporation of D-amino acids is a primary strategy for preventing enzymatic degradation. Compared to the L-enantiomer, the D-stereocenter in Fmoc-D-Phe(4-CN)-OH disrupts the spatial alignment required for protease cleavage[1].

Evidence DimensionProtease (Trypsin) binding affinity and degradation rate
Target Compound DataD-enantiomer (Fmoc-D-Phe(4-CN)-OH derived peptides)
Comparator Or BaselineL-enantiomer (Fmoc-L-Phe(4-CN)-OH derived peptides)
Quantified DifferenceL-to-D stereochemical inversion reduces protease binding affinity by ≥10 kcal/mol, extending half-life from minutes to hours or days.
ConditionsIn vitro serum stability assays and MD simulation of peptide-protease complexation.

Procuring the D-enantiomer is mandatory for therapeutic peptide development to ensure the final molecule survives systemic circulation.

Bioorthogonal Spectroscopic Tracking Capability

The para-cyano group provides a distinct vibrational signature that is highly sensitive to local dielectric changes, which is completely absent in unsubstituted phenylalanine derivatives [1]. This allows for precise structural monitoring [2].

Evidence DimensionVibrational absorption in the cellular transparent window (2000–2300 cm⁻¹)
Target Compound DataFmoc-D-Phe(4-CN)-OH (Distinct C≡N stretch at ~2220–2230 cm⁻¹)
Comparator Or BaselineFmoc-D-Phe-OH (Zero absorption in this spectral window)
Quantified DifferenceProvides a highly sensitive, background-free signal with measurable ~10 cm⁻¹ shifts upon environmental changes, completely absent in the unsubstituted analog.
ConditionsFTIR or SERS monitoring of local peptide environment in aqueous media.

Allows researchers to track peptide conformational changes without the steric hindrance of attaching bulky fluorescent dyes.

Late-Stage Functionalization and Precursor Versatility

The electrophilic nature of the cyano group allows it to act as a synthetic handle for generating complex peptidomimetics, a feature not shared by halogenated analogs [1].

Evidence DimensionSuitability for on-resin or post-cleavage conversion to cationic/heterocyclic pharmacophores
Target Compound DataFmoc-D-Phe(4-CN)-OH (Readily converts to D-4-amidinophenylalanine or tetrazines/tetrazoles)
Comparator Or BaselineFmoc-D-Phe(4-F)-OH (Chemically inert at the para-position under standard nucleophilic conditions)
Quantified DifferenceThe cyano group enables direct conversion to amidines/tetrazoles, whereas halogenated analogs cannot undergo these specific nucleophilic additions.
ConditionsSolid-phase or solution-phase post-synthetic modification using hydrazine or hydroxylamine derivatives.

Enables procurement teams to source a single versatile building block that medicinal chemists can diversify into multiple distinct basic or hydrogen-bonding analogs.

Development of Protease-Resistant Peptide Therapeutics

Because the D-stereocenter severely compromises protease binding affinity, this compound is the ideal building block for synthesizing long-acting peptide drugs, such as GLP-1 analogs or antimicrobial peptides, where systemic half-life is a primary bottleneck [1].

Label-Free Conformational Tracking via IR/SERS

The unique nitrile stretching frequency at ~2220 cm⁻¹ makes this amino acid perfect for incorporation into peptides undergoing structural studies, allowing researchers to monitor folding, binding events, and local dielectric changes without relying on bulky, structure-disrupting fluorophores [2].

Synthesis of Cationic Peptidomimetic Libraries

Leveraging the reactivity of the para-cyano group, this compound is highly suited for late-stage derivatization into amidine, tetrazine, or tetrazole-containing peptides, which are critical for developing small-molecule inhibitors targeting protease active sites or complex protein-protein interactions [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.14230712 Da

Monoisotopic Mass

412.14230712 Da

Heavy Atom Count

31

Wikipedia

Fmoc-D-4-Cyanophenylalanine

Dates

Last modified: 08-15-2023

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